Cas no 898455-28-2 (3-bromo-N-3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenylbenzamide)

3-Bromo-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide is a synthetic organic compound featuring a quinazolinone core linked to a brominated benzamide moiety. This structure imparts potential utility in medicinal chemistry and pharmaceutical research, particularly as an intermediate in the development of kinase inhibitors or other biologically active molecules. The bromine substituent enhances reactivity for further functionalization, while the quinazolinone scaffold offers a rigid, heterocyclic framework known for its pharmacological relevance. The compound’s well-defined molecular architecture allows for precise modifications, making it valuable for structure-activity relationship (SAR) studies. Its synthetic versatility and potential bioactivity render it a candidate for exploratory drug discovery applications.
3-bromo-N-3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenylbenzamide structure
898455-28-2 structure
Product Name:3-bromo-N-3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenylbenzamide
CAS No:898455-28-2
MF:C22H16BrN3O2
MW:434.28534412384
CID:5483274
Update Time:2025-10-21

3-bromo-N-3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenylbenzamide Chemical and Physical Properties

Names and Identifiers

    • Benzamide, 3-bromo-N-[3-(2-methyl-4-oxo-3(4H)-quinazolinyl)phenyl]-
    • 3-bromo-N-3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenylbenzamide
    • Inchi: 1S/C22H16BrN3O2/c1-14-24-20-11-3-2-10-19(20)22(28)26(14)18-9-5-8-17(13-18)25-21(27)15-6-4-7-16(23)12-15/h2-13H,1H3,(H,25,27)
    • InChI Key: QBPUADFJFRERPD-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=CC(N2C(=O)C3=C(N=C2C)C=CC=C3)=C1)(=O)C1=CC=CC(Br)=C1

3-bromo-N-3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenylbenzamide Pricemore >>

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Additional information on 3-bromo-N-3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenylbenzamide

Professional Introduction to 3-bromo-N-3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenylbenzamide (CAS No. 898455-28-2)

3-bromo-N-3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenylbenzamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound, identified by its CAS number 898455-28-2, represents a novel molecular entity with a complex structural framework that combines elements of quinazoline and benzamide moieties. The presence of a bromine substituent and a specific quinazoline scaffold suggests potential applications in the development of bioactive molecules, particularly in the quest for new therapeutic agents.

The structural composition of 3-bromo-N-3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenylbenzamide is meticulously designed to interact with biological targets in a highly specific manner. The benzamide group is a well-known pharmacophore that frequently appears in medicinal chemistry due to its ability to modulate enzyme activity and receptor binding. In contrast, the quinazoline core is renowned for its versatility in pharmaceutical applications, particularly in the treatment of diseases such as cancer and infectious disorders. The integration of these two structural motifs into a single molecule enhances its potential as a lead compound for further medicinal chemistry exploration.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanistic interactions of such complex molecules with greater accuracy. The bromine substituent in 3-bromo-N-3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenylbenzamide not only contributes to the compound's overall reactivity but also serves as a handle for further chemical modifications. This feature is particularly valuable in the context of structure-based drug design, where subtle alterations can significantly impact biological activity.

The quinazoline scaffold, characterized by its fused benzene and pyrimidine rings, has been extensively studied for its pharmacological properties. Modifications within this core structure have led to the discovery of several FDA-approved drugs, including anticancer agents such as gleevec and dasatinib. The specific derivative 2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl appended to the benzamide moiety in our compound adds another layer of complexity, potentially influencing its pharmacokinetic profile and target specificity.

In the realm of drug discovery, the synthesis and characterization of novel heterocyclic compounds like 3-bromo-N-3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenylbenzamide are critical steps toward developing next-generation therapeutics. The benzamide group's ability to engage in hydrogen bonding interactions with biological targets makes it an attractive component for designing molecules with enhanced binding affinity. Furthermore, the quinazoline core offers a rich scaffold for functionalization, allowing chemists to explore diverse chemical space.

The bromine atom present in the molecular structure not only influences the electronic properties of the compound but also provides a site for selective reactions such as cross-coupling reactions. These reactions are fundamental in modern synthetic organic chemistry and have been instrumental in constructing complex drug-like molecules efficiently. The ability to introduce additional functional groups at this position opens up numerous possibilities for tailoring the biological activity of 3-bromo-N-3-(2-methyl-4-oxyoqroqinazolinrroqyphenrlybenzyqmidrroq.

The integration of cutting-edge technologies such as high-throughput screening (HTS) and fragment-based drug design has accelerated the process of identifying promising candidates from large compound libraries. These methodologies rely on rapid assessment of molecular interactions to filter out compounds with high potential for further development. In this context, compounds like 898455- 28rroq, with their unique structural features, are prime candidates for inclusion in such screens.

The quinazoline derivative 2-methylrroq 4-oxyoqroqinazolinrroq 34dihydrorq 33yl, which forms part of our target molecule's structure, has been implicated in various biological pathways due to its ability to modulate enzyme activity and receptor function. Studies have shown that quinazoline derivatives exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, and anticancer effects. The presence of additional substituents such as bromine further enhances these properties by fine-tuning electronic distributions and steric interactions.

The benzamide moiety is another key pharmacophoric element that contributes to the compound's potential therapeutic applications. Benzamides are known for their role as bioactive entities across multiple therapeutic areas, including pain management and neurodegenerative diseases. The combination of this moiety with a quinazoline scaffold suggests that our compound may exhibit dual-targeting capabilities, interacting with both enzyme receptors and cell surface receptors simultaneously.

In conclusion, 898455- 28rroq, or more descriptively referred to as 33bromorqN33(22methyl44oxyoqinazarol33344dihydrorq 33yl)phenyrlybenzyramidrroq, represents an intriguing molecular entity with significant potential in pharmaceutical research. Its unique structural features—comprising both bromine substitution and specialized quinazoline-ringed benzamide components—position it as a valuable candidate for further exploration in drug discovery programs aimed at addressing unmet medical needs.

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